
2-(1,3-Dithiolan-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithiolan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H11NS2 . It is a building block that can be used in various chemical reactions .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study also mentioned the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis
The molecular weight of this compound is 149.28 . The molecular structure consists of a 1,3-dithiolane ring attached to an ethan-1-amine group .Chemical Reactions Analysis
1,3-Dithiolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
"2-(1,3-Dithiolan-2-yl)ethan-1-amine" plays a crucial role in various synthetic pathways and chemical reactions. It has been used in the synthesis of cyclic dithio-carbenium ion salts, which are further converted into ketene dithioacetals through deprotonation with tertiary amines, indicating its utility in synthesizing complex organic compounds (Okuyama, 1982). Additionally, this compound serves as an electrophilic dithiolanylating reagent, showcasing its ability to facilitate aromatic substitutions and yield C-dithiolanylated products, which are further processed into aldehydes (Hiratani, Nakai, & Okawara, 1973).
Conversion to Ketene Dithioacetals and Ortho Esters
The conversion of various 2-substituted 1,3-dithiolan-2-ylium perchlorates into ketene dithioacetals and ortho esters has been demonstrated, highlighting the compound's flexibility in organic synthesis. This process involves treatments with triethylamine, showcasing the structural diversity achievable through reactions involving "this compound" (Okuyama, Fujiwara, & Fueno, 1986).
Insecticidal Activity
Research into 1,3-dithiolane-containing nitromethene compounds, synthesized through reactions involving "this compound", has uncovered moderate insecticidal activity against Aphis craccivora. This suggests potential applications in developing neonicotinoid insecticides, with structure-activity relationships providing insights into the design of more effective compounds (Li, Tian, Xu, & Wang, 2013).
Quantum Chemical Studies
Quantum chemical studies on the addition of ethane-1,2-dithiol to 4-hydroxy-4-methylpent-2-ynenitrile have elucidated mechanisms of nucleophilic addition involving "this compound", further highlighting the compound's role in understanding organic reaction pathways at a molecular level (Chirkina, Mal’kina, Ushakov, & Krivdin, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,3-dithiolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHWKQEVUWJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
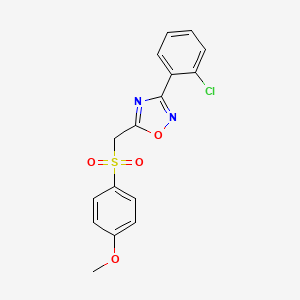
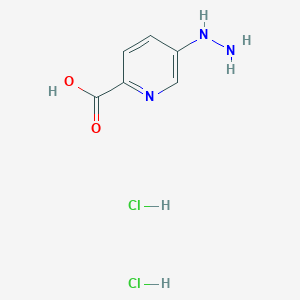
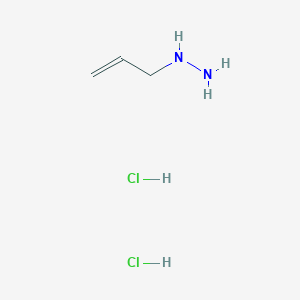
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2638075.png)

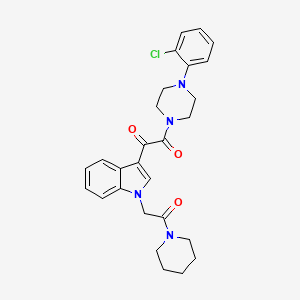
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2638083.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
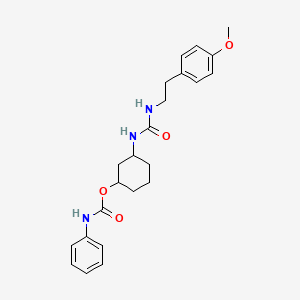
![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)

